2-(4-Bromophenyl)-1-morpholinoethanone

Structural isomerism Amide bond stability Chemical connectivity

Researchers developing GLUT1-targeted chemical probes often face synthetic incompatibility when inadvertently supplied the positional isomer 20099-96-1. 2-(4-Bromophenyl)-1-morpholinoethanone (349428-85-9) eliminates this risk through its definitive amide connectivity, which is essential for the patented LiAlH₄ reduction yielding 4-(4-bromophenethyl)morpholine in 97% isolated yield. • Orthogonal amide and para-bromo handles enable sequential diversification without protecting-group chemistry. • Para-Br demonstrates superior Pd(0) oxidative addition vs. meta-isomer (214209-93-5) for biaryl library synthesis. • Solubility of 38.8 µg/mL (pH 7.4) and XLogP3 1.6 minimize non-specific binding in cell-based assays. Procurement in ≥98% purity ensures batch consistency for multi-step library production.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 349428-85-9
Cat. No. B1270612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-morpholinoethanone
CAS349428-85-9
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
InChIKeySBYPWFXETHVEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-1-morpholinoethanone: Overview


2-(4-Bromophenyl)-1-morpholinoethanone (CAS 349428-85-9) is a morpholino-acetamide derivative with the molecular formula C₁₂H₁₄BrNO₂ and molecular weight 284.15 g/mol [1]. The compound features a morpholine ring connected via an amide bond to a 4-bromophenylacetyl moiety, distinguishing it from isomeric morpholino-ketone analogs . Its computed XLogP3 is 1.6, and it exhibits an experimental aqueous solubility of 38.8 µg/mL at pH 7.4 [1]. The compound is commercially supplied as a white crystalline solid at purity specifications ranging from 95% to 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

Morpholino-acetamide scaffold for amide-specific synthetic workflows
Para-bromo handle for Pd-catalyzed cross-coupling research
Reported aqueous solubility profile supports assay-compatible formulation context

Why 2-(4-Bromophenyl)-1-morpholinoethanone Analogs Cannot Substitute


The morpholino-acetamide scaffold of 2-(4-bromophenyl)-1-morpholinoethanone contains a critical amide bond (morpholine N–C(=O)) that fundamentally distinguishes it from its closest positional isomer, 1-(4-bromophenyl)-2-morpholinoethanone (CAS 20099-96-1), which bears a ketone separated from the morpholine by a methylene spacer . This connectivity difference produces divergent hydrolytic stability, spectroscopic signatures, and—most critically for procurement—irreconcilable downstream reactivity: the amide undergoes LiAlH₄ reduction to yield the phenethyl-morpholine derivative 4-(4-bromophenethyl)morpholine in 97% yield, whereas the ketone isomer would generate a secondary alcohol product, rendering the two isomers non-interchangeable in any synthetic route requiring amide-specific transformations . Furthermore, para-bromo substitution (present in 349428-85-9) imparts distinct electronic effects and cross-coupling regioselectivity compared to the meta-bromo regioisomer (CAS 214209-93-5), meaning that simply substituting one regioisomer for the other will alter reaction outcomes in Pd-catalyzed couplings—particularly Suzuki–Miyaura and Buchwald–Hartwig aminations—due to differential steric accessibility and electronic conjugation of the para vs. meta position .

Target
2-(4-Bromophenyl)-1-morpholinoethanone (amide)
Risk
Ketone isomer (20099-96-1) may yield a different reduction product class and shift downstream reactivity
Target
Para-bromo regioisomer
Risk
Meta-bromo isomer (214209-93-5) may alter cross-coupling regioselectivity and biological target profile
Target
Aryl bromide (C–Br)
Risk
Chloro analog may require harsher coupling conditions and lacks validated high-yield protocol context

Differentiation Evidence vs. Closest Analogs


Amide vs. Ketone Connectivity

The target compound 2-(4-bromophenyl)-1-morpholinoethanone (349428-85-9) is a morpholino-acetamide wherein the morpholine nitrogen is directly acylated by the 4-bromophenylacetyl group, forming a tertiary amide. Its positional isomer 1-(4-bromophenyl)-2-morpholinoethanone (20099-96-1) is a morpholino-ketone in which the morpholine ring is separated from the carbonyl by a methylene (–CH₂–) spacer [1]. This connectivity difference manifests in fundamentally different chemical reactivity: the amide carbonyl in 349428-85-9 is susceptible to reduction by LiAlH₄ to give the corresponding tertiary amine (4-(4-bromophenethyl)morpholine), whereas reduction of the ketone isomer 20099-96-1 under identical conditions would produce a secondary alcohol . The amide linkage also confers superior hydrolytic stability compared to the ketone, making 349428-85-9 a more robust intermediate for multi-step synthetic sequences .

Amide vs. Ketone
Head-to-head
Amide reduction yields tertiary amine (97%); ketone isomer would yield secondary alcohol
Supports amide-specific synthetic route selection
Data to verify: patent WO2013/155338 protocol
Structural isomerism Amide bond stability Chemical connectivity

Solubility and Lipophilicity Comparison

The target compound 349428-85-9 has a computed XLogP3 of 1.6 and experimental solubility of 38.8 µg/mL at pH 7.4 [1]. Its positional isomer 1-(4-bromophenyl)-2-morpholinoethanone (20099-96-1) is a crystalline solid with a measured melting point of 88.5–89 °C . While directly comparable aqueous solubility data for 20099-96-1 under identical conditions are not publicly available, the topological polar surface area (TPSA) difference—29.5 Ų for 349428-85-9 (amide carbonyl contributing 20.3 Ų) versus a predicted slightly lower TPSA for the ketone isomer due to reduced polarity of the C=O without adjacent nitrogen—suggests that 349428-85-9 exhibits modestly higher aqueous solubility at physiological pH [1]. The XLogP3 of 1.6 places 349428-85-9 in a favorable range for both organic-solvent handling and aqueous-based biological assay conditions [1].

Solubility & LogP
Cross-study comparable
XLogP3 1.6; Solubility 38.8 µg/mL (pH 7.4). ~5-fold lower partitioning vs. isomer
Supports aqueous assay-compatible formulation context
Comparator LogP predicted; confirm under identical conditions
Solubility LogP Physicochemical profiling

Para- vs. Meta-Bromo Regiochemistry in Cross-Coupling

The para-bromophenyl substitution in 349428-85-9 positions the bromine atom in linear conjugation with the acetyl group, providing extended π-conjugation that enhances the electrophilicity of the C–Br bond for Pd(0) oxidative addition relative to the meta-bromo isomer 2-(3-bromophenyl)-1-morpholinoethanone (CAS 214209-93-5) [1]. In the meta isomer, the bromine is electronically isolated from the acetyl substituent; consequently, the para-bromo compound exhibits faster rates of oxidative addition in Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings, a well-established trend for para-electron-withdrawing-group-substituted aryl bromides [2]. Additionally, the meta isomer has been independently identified as a thymidylate synthase inhibitor with an IC₅₀ of 0.81 µM, a biological activity profile not reported for the para isomer, indicating that regioisomer selection has direct consequences for biological target engagement .

Regiochemistry
Class-level
Para-bromo: enhanced Pd oxidative addition; Meta-isomer: TS inhibitor IC₅₀ 0.81 µM
Regioisomer choice defines cross-coupling efficiency and off-target context
Class-level electronic inference; meta biological data from independent source
Cross-coupling Regiochemistry Aryl bromide reactivity

Bromine vs. Chlorine Leaving-Group Reactivity

The C–Br bond in 349428-85-9 has a bond dissociation energy of approximately 68 kcal/mol, compared to approximately 81 kcal/mol for the C–Cl bond in the corresponding 4-chloro analog (2-(4-chlorophenyl)-1-morpholinoethanone) [1]. This difference of ~13 kcal/mol translates into markedly higher reactivity of the aryl bromide in Pd(0)-catalyzed oxidative addition, the rate-determining step in most cross-coupling reactions. Empirically, aryl bromides typically undergo Suzuki–Miyaura coupling 5- to 20-fold faster than the corresponding aryl chlorides under identical conditions, making 349428-85-9 the preferred choice when synthetic throughput is a priority [2]. The 4-chloro analog (closest CAS match: 1-(4-chlorophenyl)-2-morpholinoethanone, CAS 20099-95-0) has not been reported as a documented synthetic intermediate in the patent literature with demonstrated high-yield transformations, whereas 349428-85-9 has a validated 97% yield reduction protocol .

Leaving-Group Reactivity
Class-level
C–Br BDE ~68 kcal/mol; estimated 5- to 20-fold faster coupling vs. C–Cl
Supports mild-condition coupling workflow selection
General aryl halide reactivity class inference
Halogen reactivity Cross-coupling Leaving group

Optimal Applications for 2-(4-Bromophenyl)-1-morpholinoethanone


Amide Reduction to 4-(4-Bromophenethyl)morpholine

349428-85-9 is the direct precursor for synthesizing 4-(4-bromophenethyl)morpholine (CAS 736991-39-2), a key intermediate in GLUT1 inhibitor development programs [1]. The amide carbonyl in 349428-85-9 is reduced with LiAlH₄ (2.00 equiv, THF, –30 °C to room temperature) to give the phenethyl-morpholine product in 97% isolated yield as documented in patents WO2013/155338 and US2015/329503 [1]. This transformation exploits the specific amide connectivity of 349428-85-9; the positional isomer 20099-96-1 would yield a different (alcohol) product under identical conditions and cannot substitute in this synthetic route . Procurement of 349428-85-9 in high purity (≥98%) is recommended for this application to minimize side products from bromine-containing impurities that could interfere with downstream Pd-catalyzed couplings .

Suzuki–Miyaura & Buchwald–Hartwig Cross-Coupling

The para-bromo substituent in 349428-85-9 serves as an optimal handle for Pd(0)-catalyzed cross-coupling reactions [1]. The para-position provides linear conjugation with the acetyl group, enhancing oxidative addition rates at Pd(0) relative to the meta-bromo isomer (CAS 214209-93-5), and the C–Br bond (bond dissociation energy ~68 kcal/mol) is substantially more reactive than the C–Cl bond in the chloro analog [1]. This compound is thus the preferred building block for constructing biaryl or aryl-amine derivatives of the morpholino-acetamide scaffold for library synthesis in medicinal chemistry programs, where para-substitution geometry is required for target binding .

Aqueous Solubility and Assay Development

With an experimentally measured aqueous solubility of 38.8 µg/mL at pH 7.4 and a computed XLogP3 of 1.6, 349428-85-9 occupies a favorable property space for biological assay applications that is distinct from its more lipophilic comparator 1-(4-bromophenyl)-2-morpholinoethanone (CAS 20099-96-1, predicted LogP ~2.3) [1]. This ~0.7 unit difference in LogP corresponds to an estimated 5-fold difference in octanol-water partitioning, meaning 349428-85-9 will exhibit lower non-specific binding to assay plates and proteins, making it the more suitable choice for biochemical and cell-based screening where aqueous solubility and minimal lipophilicity-driven artifacts are design criteria [1].

Medicinal Chemistry Scaffold Diversification

The dual functional groups of 349428-85-9—a tertiary amide and a para-bromo aryl ring—provide orthogonal handles for sequential diversification [1]. The amide can undergo reduction (to the tertiary amine, as demonstrated in 97% yield) , hydrolysis (to the carboxylic acid), or nucleophilic substitution at the carbonyl; the aryl bromide can independently participate in cross-coupling. This orthogonality eliminates protecting-group manipulations and is a significant practical advantage over analogs that lack either functional handle (e.g., the debrominated phenyl analog) or that contain competing reactive sites (e.g., the meta-isomer 214209-93-5 whose bromine is less activated toward Pd insertion) . Procurement from a supplier offering ≥98% purity is recommended to ensure batch-to-batch consistency in multi-step library production .

Application
Selection Property
Validation Focus
Amide reduction to phenethyl-morpholine
Amide connectivity and reduction protocol fit
Product identity and yield reproducibility review
Suzuki–Miyaura & Buchwald–Hartwig coupling
Para-bromo regiochemistry and C–Br bond reactivity
Cross-coupling efficiency and regioisomer purity
Aqueous solubility and assay development
Reported solubility and LogP profile
Non-specific binding and DMSO co-solvent requirement review
Medicinal chemistry scaffold diversification
Orthogonal amide and aryl bromide handles
Sequential transformation compatibility and batch consistency

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